(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one
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Overview
Description
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is characterized by its octahydroquinoline core, which is a partially saturated derivative of quinoline, and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method is the catalytic hydrogenation of 1-methylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Pressure: 50-100 atm
Temperature: 100-150°C
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves:
Continuous flow hydrogenation: Using a packed bed reactor with a palladium or platinum catalyst
Optimized reaction parameters: Adjusting flow rates, pressure, and temperature to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH)
Major Products
Oxidation: Quinoline derivatives
Reduction: Fully saturated octahydroquinoline derivatives
Substitution: N-alkyl or N-aryl octahydroquinoline derivatives
Scientific Research Applications
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one, which is fully aromatic.
1-methylquinoline: A partially saturated derivative with a similar structure but different reactivity.
Octahydroquinoline: A fully saturated derivative without the methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C10H17NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
RITANGGXLSWSNG-IUCAKERBSA-N |
Isomeric SMILES |
CN1CCC(=O)[C@@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CN1CCC(=O)C2C1CCCC2 |
Origin of Product |
United States |
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